

Tetra-(amido-PEG10-azide) chemical structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tetra-(amido-PEG10-azide)

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An In-Depth Technical Guide to **Tetra-(amido-PEG10-azide)**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Tetra-(amido-PEG10-azide)**, a branched polyethylene glycol (PEG) linker critical for advanced bioconjugation and the development of complex biomaterials. The document details the molecule's chemical and physical properties, a plausible synthetic pathway, and its primary applications. A significant focus is placed on detailed experimental protocols for its use in copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, commonly known as "click chemistry." All quantitative data is presented in structured tables, and key processes are visualized through logical diagrams to facilitate understanding and application in a research and development setting.

Core Chemical and Physical Properties

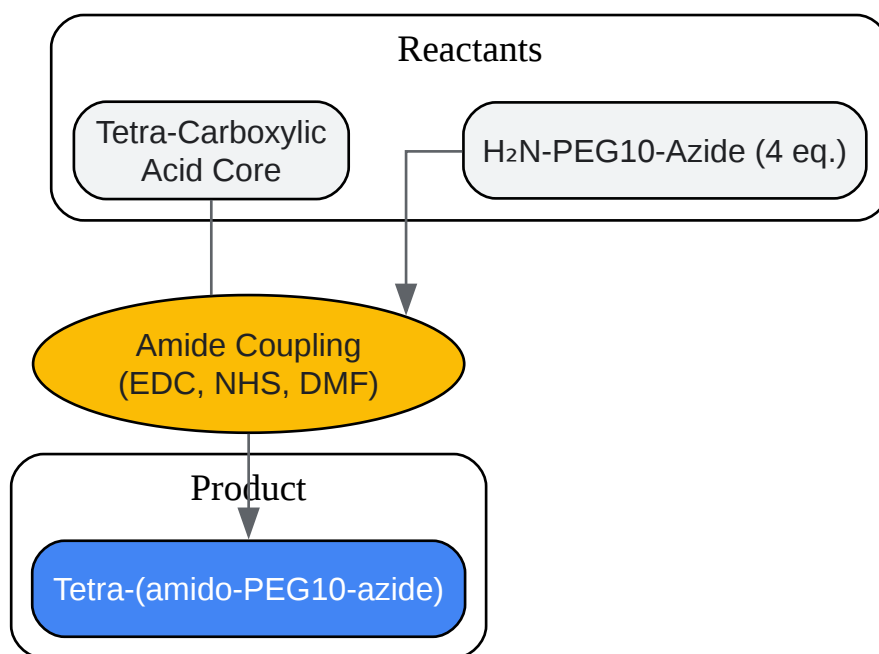
Tetra-(amido-PEG10-azide) is a tetra-functional, branched PEG reagent. Its structure features a central core from which four arms extend. Each arm consists of an amide linkage followed by a hydrophilic 10-unit PEG spacer, terminating in a reactive azide ($-N_3$) group. This multi-arm configuration makes it an exceptional cross-linking agent.

Property	Data	Source
Chemical Name	Tetra-(amido-PEG10-azide)	[1][2][3]
Molecular Formula	C ₁₀₅ H ₂₀₄ N ₁₆ O ₄₈	[1][3]
Molecular Weight (MW)	~2458.9 g/mol	[1][4]
CAS Number	2375600-75-0	[1]
Appearance	White to off-white solid or viscous oil	General
Purity	Typically ≥95%	[5]
Storage Conditions	-20°C, keep in dry and avoid sunlight	[1][5]
Solubility	Soluble in water, DMSO, DMF, DCM	[6]
Primary Reactive Group	Azide (-N ₃)	[1][2]
Number of Arms	4	[1][5]

Chemical Structure and Synthesis

The unique structure of **Tetra-(amido-PEG10-azide)** allows for the creation of well-defined, hydrogel networks or the multivalent display of conjugated molecules. While the precise synthesis is proprietary to manufacturers, a plausible general pathway involves the reaction of a tetra-functional core with an amine-terminated PEG azide.

A common synthetic strategy for multi-arm PEG molecules involves starting with a central core molecule and extending the arms.[2] A plausible method for this molecule would be the amide coupling of a tetra-carboxylic acid core with four equivalents of an amino-PEG10-azide linker (H₂N-(PEG)₁₀-N₃) using standard peptide coupling reagents like EDC and NHS.

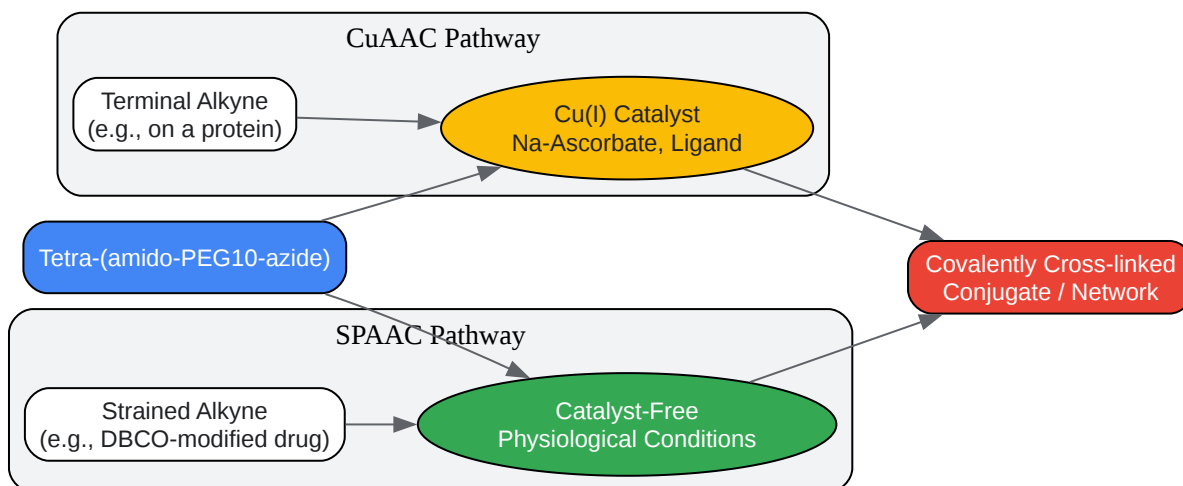


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Plausible Synthetic Workflow.

Key Applications and Experimental Protocols

The four terminal azide groups are specifically designed for "click chemistry," a term describing highly efficient, specific, and biocompatible reactions.[4] This makes the molecule invaluable for conjugating to substances containing alkyne or strained-alkyne groups, such as proteins, peptides, nanoparticles, or other polymers.[7][8]



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Click Chemistry Conjugation Pathways.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly robust and efficient method for forming a stable 1,4-disubstituted triazole linkage between an azide and a terminal alkyne.[4][9] The reaction requires a copper(I) catalyst, which is typically generated in situ from copper(II) sulfate using a reducing agent like sodium ascorbate.[10]

Quantitative Parameters for CuAAC Reaction

Parameter	Recommended Range	Notes
Alkyne Substrate	1 equivalent	The limiting reagent in the reaction.
Tetra-PEG-Azide	1.1 - 1.5 equivalents (per alkyne)	A slight excess ensures complete consumption of the alkyne.
Copper(II) Sulfate	0.01 - 0.1 equivalents	The catalyst precursor.
Sodium Ascorbate	0.1 - 1.0 equivalents	Reducing agent to maintain copper in the active Cu(I) state. [4] [10]
Cu(I) Stabilizing Ligand	0.05 - 0.5 equivalents	(e.g., TBTA, THPTA) Enhances reaction efficiency and protects biomolecules. [4]
Reaction Solvent	Aqueous Buffer, DMSO, DMF	Chosen based on substrate solubility.
Temperature	Room Temperature	Mild conditions are sufficient.

Experimental Protocol: General CuAAC

- Reagent Preparation:
 - Prepare a stock solution of the alkyne-functionalized molecule in a suitable solvent (e.g., PBS, pH 7.4 for biomolecules).
 - Prepare a stock solution of **Tetra-(amido-PEG10-azide)** in the same solvent.
 - Prepare a 100 mM stock solution of Copper(II) Sulfate in deionized water.[\[4\]](#)
 - Prepare a fresh 1 M stock solution of Sodium Ascorbate in deionized water immediately before use.[\[4\]](#)
 - If using, prepare a 10-100 mM stock solution of a stabilizing ligand (e.g., TBTA) in DMSO.[\[4\]](#)

- Reaction Procedure:
 - In a reaction vessel, add the alkyne-functionalized molecule.
 - Add the **Tetra-(amido-PEG10-azide)** solution to achieve the desired molar ratio.
 - Add the reaction solvent to reach the final desired concentration.
 - If using a ligand, add the ligand stock solution.
 - Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.[\[4\]](#)
 - Initiate the reaction by adding the copper(II) sulfate stock solution, followed immediately by the freshly prepared sodium ascorbate solution.[\[4\]](#)
 - Stir the reaction at room temperature and monitor its progress using appropriate analytical methods (e.g., HPLC, LC-MS).
 - Upon completion, the reaction can be quenched by adding a chelating agent like EDTA or by exposure to air.[\[10\]](#)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a bioorthogonal reaction that does not require a cytotoxic copper catalyst, making it ideal for applications in living systems.[\[11\]](#) The reaction relies on the high ring strain of a cyclooctyne derivative (e.g., DBCO, BCN) to drive the cycloaddition with an azide.[\[1\]](#)[\[12\]](#)

Quantitative Parameters for SPAAC Reaction

Parameter	Recommended Range	Notes
Strained Alkyne	1 equivalent	The limiting reagent.
Tetra-PEG-Azide	5 - 20 equivalents (per alkyne)	A larger excess is often used to drive the reaction to completion. [1]
Reaction Solvent	Aqueous Buffer (e.g., PBS)	Highly compatible with biological systems.
Temperature	4°C to 37°C	Reaction proceeds efficiently at physiological temperatures. [1]
Reaction Time	1 - 12 hours	Dependent on the reactivity of the specific strained alkyne used.

Experimental Protocol: General SPAAC

- Reagent Preparation:
 - Dissolve the strained alkyne-functionalized molecule (e.g., a DBCO-labeled protein) in an appropriate reaction buffer (e.g., PBS, pH 7.4) to the desired concentration (e.g., 1-5 mg/mL).[\[1\]](#)
 - Prepare a stock solution of **Tetra-(amido-PEG10-azide)** in a compatible solvent (e.g., water or DMSO).
- Reaction Procedure:
 - Add the **Tetra-(amido-PEG10-azide)** stock solution to the solution of the strained alkyne molecule. Ensure the final concentration of any organic solvent is low (<10%) to prevent denaturation of biomolecules.[\[1\]](#)
 - Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C) for 1-4 hours, or at 4°C for overnight incubation.[\[1\]](#)

- The reaction proceeds without any catalyst.
- Monitor the reaction progress via appropriate analytical methods (e.g., SDS-PAGE for proteins, HPLC).
- Purify the resulting conjugate using standard methods like size exclusion chromatography (SEC) to remove excess PEG linker.

Application Example: Hydrogel Formation

A primary application for tetra-functional PEGs is the formation of biocompatible hydrogels.[13] [14] By reacting **Tetra-(amido-PEG10-azide)** with a complementary four-arm polymer functionalized with alkyne groups (e.g., Tetra-PEG-Alkyne), a highly organized and covalently cross-linked hydrogel network can be formed via click chemistry.[15] These hydrogels are used in drug delivery, tissue engineering, and 3D cell culture.[13][14]

Hydrogel Formation via Click Chemistry.

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References

- 1. benchchem.com [benchchem.com]
- 2. Efficient synthesis of high purity homo-arm and mikto-arm poly(ethylene glycol) stars using epoxide and azide-alkyne coupling chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 8-Arm PEG-N3: Azide-Terminated Multi-Arm PEG [biochempeg.com]
- 6. mdpi.com [mdpi.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Biopharma PEG Expands Monodispersed Azide-PEG Portfolio to Advance Bioconjugation and Drug Delivery Research [bio-itworld.com]
- 9. researchgate.net [researchgate.net]
- 10. jenabioscience.com [jenabioscience.com]
- 11. bioconjugation.bocsci.com [bioconjugation.bocsci.com]
- 12. broadpharm.com [broadpharm.com]
- 13. 4arm PEG Azide - JenKem Technology USA [jenkemusa.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Tetra-(amido-PEG10-azide) chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13719154#tetra-amido-peg10-azide-chemical-structure]

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